molecular formula C20H32OS B1162982 2,3-Thioepoxy Madol CAS No. 4267-80-5

2,3-Thioepoxy Madol

Cat. No. B1162982
CAS RN: 4267-80-5
M. Wt: 320.54
InChI Key:
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Description

2,3-Thioepoxy Madol is a compound with the molecular formula C20H32OS . It belongs to the class of organic compounds known as estrane steroids . The compound is also known by other names such as (2α,3α,5α,17β)-17-Methyl-2,3-epithioandrostan-17-ol .


Molecular Structure Analysis

The molecular structure of 2,3-Thioepoxy Madol consists of 20 carbon atoms, 32 hydrogen atoms, and 1 sulfur atom . It has an average mass of 320.533 Da and a monoisotopic mass of 320.217377 Da . The compound has 9 defined stereocentres .

Scientific Research Applications

  • Biobased Coatings from Triglycidyl Eugenol Derivative : A study by Guzmán et al. (2018) synthesized a new triglycidyl eugenol derivative used as a monomer in the preparation of novel bio-based thiol-epoxy thermosets. These materials showed potential as rigid, high-temperature stable coatings.

  • Therapeutic Importance of Thiophene Derivatives : Shah & Verma (2018) discussed the wide range of therapeutic properties of thiophene derivatives, highlighting their applications in medicinal chemistry and material science. These compounds have shown effectiveness in various biological and physiological functions.

  • Regioselectivity in Cyclization Reactions : The study by Perekhoda et al. (2017) focused on the regioselectivity of cyclization reactions involving thiourea, which could be relevant for understanding the reactions and applications of similar sulfur-containing compounds.

  • Pharmacological Profile of Desoxymethyltestosterone (Madol) : Research by Diel et al. (2007) characterized the pharmacological profile of Madol, demonstrating its potent androgen receptor agonist properties. This study could provide insights into the pharmacological potential of structurally related compounds like 2,3-Thioepoxy Madol.

  • Antioxidant Properties of Dihydrolipoic Acid : A study by Kagan et al. (1992) highlighted the antioxidant effects of dihydrolipoic acid, indicating the potential of sulfur-containing compounds in therapeutic applications.

  • Biological Effects of Terahertz Radiation : Wilmink & Grundt (2011) reviewed the biological effects of terahertz radiation, which could be relevant for studying the effects of certain chemical compounds on biological systems.

Safety and Hazards

The safety and hazards associated with 2,3-Thioepoxy Madol are not explicitly mentioned in the search results. It is recommended to refer to the Safety Data Sheet (SDS) for detailed safety and hazard information .

properties

IUPAC Name

(1S,2S,4R,6S,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-thiapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32OS/c1-18-11-17-16(22-17)10-12(18)4-5-13-14(18)6-8-19(2)15(13)7-9-20(19,3)21/h12-17,21H,4-11H2,1-3H3/t12-,13+,14-,15-,16-,17+,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLPHRJJTCUQAY-WIRWPRASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5C(C4)S5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(C[C@@H]5[C@H](C4)S5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101047955
Record name Hemapolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101047955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Thioepoxy Madol

CAS RN

4267-80-5
Record name 2,3-Thioepoxy madol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004267805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hemapolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101047955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-THIOEPOXY MADOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z50OE1022B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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